N-(2-(2-(Furan-2-yl)-1H-indol-3-yl)ethyl)acetamide

Aryl hydrocarbon receptor (AhR) Estrogen receptor (ER) Heterocycle SAR

N-(2-(2-(Furan-2-yl)-1H-indol-3-yl)ethyl)acetamide (CAS 823821-80-3; molecular formula C16H16N2O2; MW 268.31 g/mol) is a synthetic heterocyclic small molecule belonging to the indole-3-acetamide class. Its structure integrates a furan-2-yl substituent at the indole 2-position and an N-ethylacetamide side chain at the indole 3-position.

Molecular Formula C16H16N2O2
Molecular Weight 268.31 g/mol
CAS No. 823821-80-3
Cat. No. B11853697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(Furan-2-yl)-1H-indol-3-yl)ethyl)acetamide
CAS823821-80-3
Molecular FormulaC16H16N2O2
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCC(=O)NCCC1=C(NC2=CC=CC=C21)C3=CC=CO3
InChIInChI=1S/C16H16N2O2/c1-11(19)17-9-8-13-12-5-2-3-6-14(12)18-16(13)15-7-4-10-20-15/h2-7,10,18H,8-9H2,1H3,(H,17,19)
InChIKeyFLPOAUIUHMDYFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-(2-(Furan-2-yl)-1H-indol-3-yl)ethyl)acetamide (CAS 823821-80-3): Baseline Characterization and Procurement-Relevant Identity


N-(2-(2-(Furan-2-yl)-1H-indol-3-yl)ethyl)acetamide (CAS 823821-80-3; molecular formula C16H16N2O2; MW 268.31 g/mol) is a synthetic heterocyclic small molecule belonging to the indole-3-acetamide class. Its structure integrates a furan-2-yl substituent at the indole 2-position and an N-ethylacetamide side chain at the indole 3-position . The compound is commercially available at >95% purity (≥98% NLT grade from specialty suppliers) for pharmaceutical research and development applications . Its closest commercially available structural analog is the thiophene congener, N-(2-(2-(thiophen-2-yl)-1H-indol-3-yl)ethyl)acetamide (CAS 823821-79-0; MW 284.38 g/mol; C16H16N2OS), which replaces the furan oxygen with sulfur .

Why Generic Indole-Acetamide Substitution Is Problematic: The Specific Role of N-(2-(2-(Furan-2-yl)-1H-indol-3-yl)ethyl)acetamide


Indole-3-acetamide derivatives are not functionally interchangeable. The nature of the heterocycle at the indole 2-position (furan, thiophene, pyrrole, or phenyl) profoundly influences physicochemical properties—particularly lipophilicity, hydrogen-bonding capacity, and electronic distribution—which in turn modulate target selectivity and pharmacokinetic behavior . Direct comparator studies on the furan-2-yl versus thiophen-2-yl indole scaffold have demonstrated differential agonist activity profiles at the aryl hydrocarbon receptor (AhR) and estrogen receptors, confirming that heterocycle identity dictates biological readout [1]. Furthermore, SAR investigations on indole-3-acetamide and indole-3-oxoacetamide series targeting hnps-PLA2 and CB2 receptors reveal that even minor structural modifications (e.g., 2-substituent identity) can shift potency by orders of magnitude [2][3]. Substituting a generic indole-3-acetamide for the specific furan-2-yl variant risks invalid pharmacological conclusions and irreproducible procurement.

Quantitative Differentiation Evidence for N-(2-(2-(Furan-2-yl)-1H-indol-3-yl)ethyl)acetamide vs. Closest Analogs


Heterocycle Identity (Furan vs. Thiophene) Drives Differential AhR and ER Transactivation Potency

In a direct head-to-head comparison of furan-2-yl, thiophen-2-yl, and pyrrol-2-yl indole ethanone analogs (structurally proximal to the target compound class), 1-(furan-2-yl)-2-(1H-indol-3-yl)ethanone (FIE) exhibited high transactivation activity at human AhR and ERs, while the thiophene and pyrrole congeners displayed distinctly different agonist profiles. The study explicitly concludes that heterocycle substitution at the 2-position of the indole scaffold dictates receptor activation outcome [1]. This provides scaffold-level evidence that the furan-2-yl variant of the target compound cannot be substituted with the thiophene analog (CAS 823821-79-0) without altering biological readout.

Aryl hydrocarbon receptor (AhR) Estrogen receptor (ER) Heterocycle SAR

Furan-2-yl Substituent Confers Lower Lipophilicity and Altered Kinase Selectivity Relative to Thiophene Congener

Comparative physicochemical profiling of furan-2-yl versus thiophen-2-yl indole-acetamide hybrids indicates that the furan-2-yl variant is expected to exhibit lower lipophilicity (reduced logP due to oxygen vs. sulfur heteroatom) and altered kinase selectivity profiles. This inference is supported by multiple heterocycle SAR studies across indole-acetamide series showing that O → S replacement impacts hydrogen-bonding capacity, electronic distribution, and metabolic stability . The molecular weight difference between the furan target (MW 268.31) and thiophene analog (MW 284.38) further underscores non-equivalence for assays sensitive to compound mass or molar concentration calculations .

Physicochemical profiling Kinase selectivity Lipophilicity

Indole-3-acetamide Scaffold Validated for hnps-PLA2 Inhibition with Nanomolar Potency

Structure-based drug design on the indole-3-acetamide scaffold produced selective human nonpancreatic secretory phospholipase A2 (hnps-PLA2) inhibitors with enhanced potency through introduction of additional functionalities at the indole core [1]. A representative indole-3-acetamide (hnps-PLA-IN-1) achieves an IC50 of 0.124 μM against hnps-PLA2 . The furan-2-yl substituent in the target compound represents one such 'additional functionality' that, per the SAR framework established in the J Med Chem series, is predicted to enhance active-site interactions relative to unsubstituted analogs. This provides procurement-level confidence that the target compound falls within a therapeutically validated pharmacophore space for anti-inflammatory target engagement.

Phospholipase A2 hnps-PLA2 Inflammation

Indole-3-yl-acetamides and Oxoacetamides Display Nanomolar CB2 Receptor Affinity with Selectivity Over CB1

A systematic pharmacological characterization of indol-3-ylacetamides, indol-3-yloxoacetamides, and indol-3-ylcarboxamides revealed CB2 receptor affinity spanning Ki = 377–0.37 nM, with moderate to good selectivity over CB1 receptors [1]. A fluorinated indol-3-yl-oxoacetamide derivative (compound 8) achieved Ki = 6.2 nM at CB2 with selectivity [2]. The indole-3-acetamide core of the target compound—particularly with the 2-furan substituent providing additional π–π and hydrogen-bonding interactions—is structurally aligned with this CB2 ligand pharmacophore, offering a differentiated scaffold for cannabinoid receptor research relative to non-indole CB2 ligands. Unlike CB2 ligands from other chemotypes (e.g., pyrazole-based), the indole-3-acetamide class offers orthogonal intellectual property space.

Cannabinoid receptor type 2 (CB2) Receptor selectivity Neuroinflammation

Commercial Purity Grade Advantage: ISO-Certified NLT 98% vs. Standard 95%+ Grade

The target compound is available in an ISO-certified NLT 98% purity grade (MolCore) suitable for global pharmaceutical R&D and quality control applications, in addition to a standard 95%+ purity grade (Chemenu, Catalog CM231665) . This dual-grade availability provides procurement flexibility: the higher-purity grade (≥98%) minimizes impurity-driven artifacts in sensitive cell-based and biophysical assays, while the ≥95% grade offers a cost-effective option for initial screening or synthetic derivatization. The closest analog (thiophene variant, CAS 823821-79-0) is also available at NLT 98% but differs in heteroatom composition .

Quality assurance ISO certification Procurement specification

High-Value Application Scenarios for N-(2-(2-(Furan-2-yl)-1H-indol-3-yl)ethyl)acetamide Procurement


hnps-PLA2 Inhibitor Lead Optimization and SAR Expansion

The compound's indole-3-acetamide scaffold with a furan-2-yl functionality maps directly onto the pharmacophore established for hnps-PLA2 inhibition (class benchmark IC50 = 0.124 μM for hnps-PLA-IN-1) . Researchers conducting structure-based optimization of hnps-PLA2 inhibitors can use the furan variant to probe the effects of heterocycle oxygen-mediated hydrogen bonding at the enzyme active site, an interaction geometry distinct from thiophene or unsubstituted analogs [1]. This supports procurement for medicinal chemistry campaigns targeting inflammatory diseases.

Cannabinoid CB2 Receptor Ligand Discovery with Differentiated Chemical Space

Indole-3-acetamide/oxoacetamide derivatives have demonstrated nanomolar CB2 affinity (Ki range 377–0.37 nM, with best-in-class Ki = 6.2 nM) and selectivity over CB1 . The target compound's furan-2-yl substituent provides a distinct heterocyclic feature that can be exploited to generate CB2 ligands occupying alternative intellectual property space relative to established pyrazole- and aminoalkylindole-based cannabinoid ligands [1]. Procurement is indicated for CNS drug discovery programs exploring neuroinflammation and pain indications.

AhR/ER Dual-Target Modulation Studies

The structurally related furan-indole ethanone FIE has demonstrated potent AhR and ER transactivation activity . The target compound, bearing an N-ethylacetamide extension at the indole 3-position, offers a modified scaffold for probing how side-chain modifications affect AhR/ER dual agonist profiles. The availability of the thiophene analog (CAS 823821-79-0) as a direct comparator supports controlled heterocycle-swap experiments examining how O→S substitution alters receptor activation kinetics and downstream gene expression [1].

Quality-Controlled Procurement for Multi-Site Reproducibility Studies

With ISO-certified NLT 98% purity grade availability , the compound supports multi-site collaborative research requiring standardized starting material. The ≥95% purity grade (Catalog CM231665) [1] enables cost-efficient pilot-scale screening prior to transitioning to certified high-purity material for confirmatory studies. This dual-grade procurement pathway is particularly relevant for academic-industry consortia conducting target validation and hit-to-lead optimization with reproducibility requirements.

Quote Request

Request a Quote for N-(2-(2-(Furan-2-yl)-1H-indol-3-yl)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.